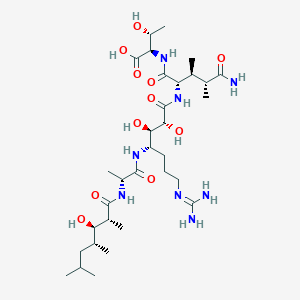
Callipeltin D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Callipeltin D, also known as this compound, is a useful research compound. Its molecular formula is C32H60N8O11 and its molecular weight is 732.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cytotoxicity and Antitumor Activity
Callipeltin D has been studied for its cytotoxic effects against various cancer cell lines. Research indicates that cyclic depsipeptides, including this compound, exhibit broad-spectrum cytotoxicity. In particular, studies have shown that this compound does not demonstrate significant cytotoxicity compared to its analogs, such as Callipeltin B. The structure-activity relationship (SAR) studies suggest that the presence of specific amino acid residues influences the cytotoxic potential of these compounds.
| Compound | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| Callipeltin A | 0.85 | Guinea Pig Atria | |
| Callipeltin B | 98 | HeLa Cells | |
| This compound | Not Significant | N/A |
Anti-HIV Activity
This compound contains the novel amino acid (2R,3R,4S)-4-amido-7-guanidino-2,3-dihydroxyheptanoic acid, which is essential for its anti-HIV activity. Studies have indicated that the structural components of this compound contribute to its efficacy against HIV by inhibiting viral replication mechanisms. This aspect highlights the potential of this compound as a lead compound in the development of anti-HIV therapeutics.
Structural Complexity and Synthetic Studies
The intricate structure of this compound has attracted significant interest from synthetic chemists aiming to develop efficient synthesis methods for this compound and its analogs. Recent studies have focused on asymmetric syntheses of the building blocks required for constructing the cyclic structure of this compound. These synthetic efforts are crucial for facilitating further research into the compound's biological activities and potential therapeutic applications.
Case Studies and Research Findings
- Cytotoxic Evaluation : A study conducted by Kikuchi et al. evaluated the cytotoxicity of various callipeltins, including this compound. The findings indicated that while Callipeltin B exhibited significant cytotoxicity against HeLa cells, this compound did not show comparable effects, suggesting a need for further exploration into structural modifications to enhance its activity .
- Anti-HIV Mechanism : Research highlighted by Minale et al. suggests that the side chain structure in cyclic depsipeptides like this compound is critical for their anti-HIV activity. The study emphasized the importance of specific amino acid configurations in mediating antiviral effects .
- Synthetic Approaches : Recent advancements in synthetic methodologies have enabled researchers to create analogs of Callipeltins with modified structures aimed at improving their therapeutic profiles. The development of solid-phase peptide synthesis techniques has facilitated the creation of derivatives that may possess enhanced biological activities .
化学反応の分析
Key Reaction Steps:
AGDHE Protection-Deprotection
The (2R,3R,4S)-AGDHE residue required benzylidene acetal protection to suppress side reactions during coupling. Saponification of its methyl ester (to 4 ) was incomplete, necessitating careful purification .
Fmoc Deprotection Challenges
Piperidine caused partial loss of benzyl carbamates on guanidine residues. Switching to DBU (1,8-diazabicycloundec-7-ene) preserved carbamate integrity during deprotection .
On-Resin Esterification
A pivotal step involved anchoring the resin to the sidechain of N-methylglutamine, enabling efficient on-resin esterification to assemble the lipopeptide backbone .
Stereochemical Confirmation
The configuration of AGDHE was confirmed through synthesis of both (2R,3R,4S) and (2S,3S,4S) diastereomers. Key findings include:
-
1H NMR Correlation : Vicinal coupling constants (J = 2.5–3.0 Hz) matched natural this compound, confirming the (2R,3R,4S) configuration .
-
13C NMR Analysis : Synthetic and natural products showed identical chemical shifts for AGDHE carbons .
Analytical Validation
Challenges and Solutions
-
Byproduct Formation : Unprotected AGDHE diol led to side reactions; benzylidene acetal resolved this .
-
Resin Compatibility : 2-Chlorotrityl chloride resin prevented diketopiperazine formation during elongation .
-
Deprotection Selectivity : Hydrogenolysis under mild conditions avoided β-methoxytyrosine degradation .
This synthesis underscores the importance of tailored protecting groups and resin selection in complex peptide assembly. The rigorous correlation of synthetic and natural this compound via NMR and MS solidified its stereochemical assignment, providing a foundation for future studies on related lipopeptides .
特性
分子式 |
C32H60N8O11 |
|---|---|
分子量 |
732.9 g/mol |
IUPAC名 |
(2R,3R)-2-[[(2S,3S,4R)-5-amino-2-[[(2R,3R,4S)-7-(diaminomethylideneamino)-2,3-dihydroxy-4-[[(2R)-2-[[(2R,3R,4R)-3-hydroxy-2,4,6-trimethylheptanoyl]amino]propanoyl]amino]heptanoyl]amino]-3,4-dimethyl-5-oxopentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C32H60N8O11/c1-13(2)12-14(3)23(42)17(6)27(46)37-18(7)28(47)38-20(10-9-11-36-32(34)35)24(43)25(44)30(49)39-21(15(4)16(5)26(33)45)29(48)40-22(19(8)41)31(50)51/h13-25,41-44H,9-12H2,1-8H3,(H2,33,45)(H,37,46)(H,38,47)(H,39,49)(H,40,48)(H,50,51)(H4,34,35,36)/t14-,15+,16-,17-,18-,19-,20+,21+,22-,23-,24-,25-/m1/s1 |
InChIキー |
ZDVBABSINQBQOK-HGMLSHDKSA-N |
異性体SMILES |
C[C@H](CC(C)C)[C@H]([C@@H](C)C(=O)N[C@H](C)C(=O)N[C@@H](CCCN=C(N)N)[C@H]([C@H](C(=O)N[C@@H]([C@@H](C)[C@@H](C)C(=O)N)C(=O)N[C@H]([C@@H](C)O)C(=O)O)O)O)O |
正規SMILES |
CC(C)CC(C)C(C(C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(C(C(=O)NC(C(C)C(C)C(=O)N)C(=O)NC(C(C)O)C(=O)O)O)O)O |
同義語 |
callipeltin D |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















